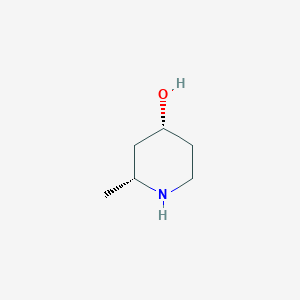

(2R,4R)-2-methylpiperidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(2R,4R)-2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293774 | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89451-59-2 | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89451-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Analysis and Control in 2r,4r 2 Methylpiperidin 4 Ol Synthesis

Elucidation of Absolute Configuration and Diastereoselectivity

Determining the exact spatial orientation of the methyl and hydroxyl groups on the piperidine (B6355638) ring is crucial. The (2R,4R) designation indicates a specific cis relationship between these two substituents. Various analytical techniques are employed to confirm the absolute configuration and to quantify the ratio of different diastereomers produced in a synthesis.

X-ray Diffraction Analysis in Stereochemical Assignment

Single-crystal X-ray diffraction is a powerful and definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. nih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the precise mapping of atomic positions.

In the context of (2R,4R)-2-methylpiperidin-4-ol and its derivatives, X-ray crystallography has been instrumental in unambiguously establishing the absolute configuration. nih.gov For instance, the analysis of a zwitterionic bicyclic precursor confirmed the absolute configuration at the hemiaminal position, which was crucial for determining the stereochemical outcome of the subsequent reactions to form the piperidine ring. nih.govrsc.org Similarly, the absolute stereochemistry of a pipecolic acid derivative synthesized from a related intermediate was assigned using X-ray diffraction analysis of its hydrochloride salt. nih.gov The refinement of the Flack parameter during crystallographic analysis further corroborates the assigned absolute structure. nih.govresearchgate.net

It is important to note that obtaining a single crystal suitable for X-ray diffraction can be a significant challenge, particularly for conformationally flexible molecules. researchgate.net

Diastereomeric Ratio Determination Methodologies

In synthetic routes that can produce multiple diastereomers, it is essential to determine their relative proportions, known as the diastereomeric ratio (d.r.). This is a key indicator of the stereoselectivity of a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining diastereomeric ratios. nih.govacs.org By analyzing the ¹H NMR spectrum of a crude reaction mixture, the distinct signals corresponding to each diastereomer can be integrated to calculate their ratio. nih.govacs.orgsemanticscholar.org For example, in the synthesis of precursors to this compound, the diastereomeric ratios of aldehydes and their subsequent aldol (B89426) condensation products were determined by analyzing the signals of specific protons, such as olefinic or hemiaminal protons, in the ¹H NMR spectra. rsc.orgnih.gov Two-dimensional NMR techniques, like COSY and NOESY, can provide further confirmation of stereochemical assignments through the observation of correlations between specific protons. nih.govsemanticscholar.org

In some cases, the diastereomeric ratio can also be derived from the isolated yields of the separated diastereomers after chromatographic purification. acs.org

Strategies for Stereocontrol in Piperidine Ring Formation

The synthesis of this compound with high stereopurity requires carefully designed strategies to control the formation of the two stereocenters at positions 2 and 4 of the piperidine ring.

Chiral Auxiliaries and Ligand-Controlled Approaches

One effective strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereochemistry is established, the auxiliary is removed.

A common chiral auxiliary used in the synthesis of 2-substituted-4-piperidones, which are precursors to this compound, is (S)-α-phenylethylamine. nih.govacs.orgsemanticscholar.org The use of this amine in a double aza-Michael reaction with divinyl ketones leads to the formation of diastereomeric piperidones with a defined stereocenter at position 2. nih.govacs.orgkcl.ac.uk These diastereomers can then be separated, and the chiral auxiliary can be removed in subsequent steps.

Another approach involves the use of chiral ligands in combination with a metal catalyst to induce asymmetry. While not explicitly detailed in the provided search results for the direct synthesis of this compound, this is a general and powerful method in asymmetric synthesis. Chiral phosphine (B1218219) ligands, for example, are widely used in asymmetric hydrogenations to create stereocenters with high enantioselectivity.

The use of chiral organic acids, such as D-mandelic acid or tartaric acid, can be employed for the resolution of a racemic mixture of a piperidine derivative, allowing for the isolation of the desired enantiomer. google.com

Substrate-Controlled Diastereoselective Transformations

In substrate-controlled reactions, the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

A notable example is the diastereoselective reduction of a ketone to form the hydroxyl group at the 4-position of the piperidine ring. In the synthesis of a precursor to (2S,4S)-2-methylpiperidin-4-ol, the reduction of a 7-oxo group in an oxazolo[3,2-a]pyridin-5-one intermediate with sodium borohydride (B1222165) proceeded with high diastereoselectivity. The hydride reagent attacked from the less sterically hindered face, opposite to the existing methyl group, resulting in a high diastereomeric ratio (87:13). nih.gov

Similarly, the Corey–Chaykovsky cyclization of a bicyclic lactam precursor can be a highly diastereoselective method for constructing the piperidine ring, leading to enantiomerically pure this compound. The stereochemistry of the starting material, often derived from a chiral pool amino acid like (R)-(−)-2-phenylglycinol, directs the formation of the new stereocenters. rsc.org Intramolecular reductive amination is another method where the stereocenters present in an amino aldehyde precursor guide the formation of the final piperidine ring with a specific stereochemistry. csic.es

The following table summarizes some of the synthetic methods and the resulting diastereoselectivity:

| Method | Precursor | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) |

| Diastereoselective Reduction | 7-oxo oxazolo[3,2-a]pyridin-5-one | NaBH₄, MeOH | 7-hydroxy oxazolo[3,2-a]pyridin-5-one | 87:13 nih.gov |

| Corey–Chaykovsky Ring-Closing | N-acyl oxazolidine (B1195125) sulfonium (B1226848) salt | K₂CO₃, CH₃CN:MeOH (9:1) | Zwitterionic bicyclic lactam | 73:27 nih.govrsc.org |

| Double Aza-Michael Reaction | Divinyl ketone | (S)-α-phenylethylamine | 2-methyl-1-(S-1-phenylethyl)-4-piperidone | 1.1:1.0 nih.gov |

Advanced Synthetic Methodologies for 2r,4r 2 Methylpiperidin 4 Ol

Diastereoselective Synthetic Routes to (2R,4R)-2-methylpiperidin-4-ol

The stereocontrolled synthesis of polysubstituted piperidines, such as this compound, represents a significant area of organic synthesis. rsc.org The prevalence of the piperidine (B6355638) moiety in a vast number of approved drugs underscores the importance of these synthetic endeavors. rsc.org Recent advancements have focused on diastereoselective methods that start from acyclic precursors to construct the chiral piperidine ring with high precision. rsc.orgsmolecule.com

Synthesis from Chiral β-Enaminoesters and Oxazolo Intermediates

A highly effective strategy for the diastereoselective synthesis of 4-hydroxy-2-methylpiperidines involves the use of chiral β-enaminoesters. rsc.orgrsc.org These precursors, derived from the chiral amine (R)-(−)-2-phenylglycinol, serve as the foundation for constructing the stereochemically rich piperidine skeleton. rsc.orgrsc.orgnih.gov The reaction sequence leads to the formation of zwitterionic bicyclic lactams, which function as key oxazolo intermediates. rsc.orgnih.gov This methodology is notable for its ability to generate multiple new stereogenic centers with a high degree of diastereoselectivity. rsc.orgnih.gov

The cornerstone of this synthetic approach is the intramolecular non-classical Corey-Chaykovsky ring-closing reaction. rsc.orgnih.gov This key step transforms sulfonium (B1226848) salts, derived from the initial β-enaminoesters, into highly functionalized zwitterionic bicyclic intermediates. nih.govresearchgate.net The reaction proceeds by treating the β-enaminoester with dimethyl sulfide (B99878) to form a sulfonium salt, which then undergoes the ring-closing reaction. nih.gov This process is highly diastereoselective, establishing the relative stereochemistry of the subsequent piperidine ring. rsc.orgnih.gov

Table 1: Screening for Optimal Conditions in Non-Classical Corey-Chaykovsky Ring-Closing Reaction researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | CH₂Cl₂ | rt | 24 | 10 |

| 2 | NaH | THF | rt | 12 | 25 |

| 3 | DBU | CH₂Cl₂ | rt | 12 | 45 |

| 4 | t-BuOK | CH₂Cl₂ | -78 to rt | 12 | 90 |

| 5 | t-BuOK | Toluene | -78 to rt | 12 | 85 |

This table summarizes the optimization of the base and solvent system for the key ring-closing reaction, identifying t-BuOK in CH₂Cl₂ as the most effective condition. researchgate.net

The use of (R)-(−)-2-phenylglycinol as a chiral auxiliary is central to the entire synthetic strategy. rsc.orgrsc.org By condensing this chiral β-amino alcohol with a β-dicarbonyl compound or through addition to an alkyne, chiral β-enaminoesters are formed. rsc.org The inherent chirality of the phenylglycinol derivative directs the stereochemical outcome of subsequent reactions, including the critical Corey-Chaykovsky ring-closing reaction. This strategy ensures that the desired stereocenters in the piperidine ring are formed with high diastereoselectivity, ultimately leading to the specific (2R,4R) configuration after further transformations. rsc.orgrsc.org

Derivatization and Transformation of Precursor Intermediates

Once the chiral zwitterionic bicyclic oxazolo intermediates are synthesized, they serve as versatile scaffolds for further transformations. rsc.orgrsc.org These derivatization processes are designed to convert the bicyclic lactam structure into the target 2-methylpiperidin-4-ol (B1630746) skeleton through a series of carefully planned reaction sequences. rsc.org

The conversion of the bicyclic intermediates to the final product involves several key steps. A desulfurization process, often using a catalyst like Raney-Nickel, is first employed to yield the corresponding oxazolo[3,2-a]pyridine-dione. nih.gov Subsequent reduction of this intermediate is critical. While various catalytic hydrogenation conditions can be attempted, the use of zinc in acetic acid has proven effective for reducing the dione (B5365651) to the desired piperidine derivative. rsc.org The final steps to obtain (2S,4S)-2-methylpiperidin-4-ol (the enantiomer of the target compound, illustrating the pathway) involve a straightforward debenzylation, followed by N-Boc protection, and a final acidic treatment to remove the Boc group, furnishing the product in quantitative yield. rsc.org This sequence highlights the utility of protection-deprotection strategies in achieving the final target molecule.

Table 2: Synthesis of (2S,4S)-2-methylpiperidin-4-ol from Bicyclic Intermediate rsc.org

| Step | Reagents and Conditions | Product | Yield |

| 1 | Zn (15 equiv.), AcOH, rt, 7 days | cis-4-hydroxy-2-methyl piperidine derivative | 98% |

| 2 | H₂, Pd/C, EtOH, rt, 12 h | Debenzylated piperidine | - |

| 3 | Boc₂O, Et₃N, CH₂Cl₂, rt, 12 h | N-Boc protected piperidine | - |

| 4 | HCl (4M in dioxane), rt, 3 h | (2S,4S)-2-methylpiperidin-4-ol | Quantitative |

This table outlines the multi-step transformation of the intermediate to the final product, demonstrating the reduction and protection/deprotection sequence. rsc.org

The synthetic utility of the bicyclic intermediates extends to the creation of other complex piperidine derivatives. For instance, a pipecolic acid derivative can be synthesized from a related intermediate through a sophisticated three-step sequence. rsc.org This process begins with the silyl (B83357) protection of the hydroxyl group. This is followed by a highly diastereoselective deprotonation and subsequent electrophilic quenching via an endocyclic carbonylation process. rsc.org This sequence demonstrates how the strategic manipulation of functional groups on the piperidine precursor allows for the synthesis of diverse and complex analogs, such as the (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, whose absolute stereochemistry was confirmed by X-ray diffraction analysis. rsc.org

Alternative Synthetic Approaches to Piperidine Scaffolds Relevant to this compound

Hydrogenation-Reduction and Esterification Methods

The catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of the piperidine core. researchgate.netmdpi.comnih.gov This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The process typically involves the reduction of the aromatic pyridine ring to a saturated piperidine structure, often requiring harsh conditions such as high pressure and temperature. researchgate.net However, recent advancements have led to the development of more efficient and selective catalytic systems that operate under milder conditions.

A notable strategy for producing derivatives like (2R, 4R)-4-methyl-2-piperidinecarboxylic acid involves a sequence of hydrogenation-reduction followed by esterification. google.com This method utilizes 4-methyl-2-picolinic acid as the starting material. The initial step is a reduction reaction where the pyridine ring is hydrogenated in the presence of a catalyst under pressure. google.com Following the reduction, the resulting piperidine derivative undergoes esterification. For instance, the reduced product can be dissolved in a solvent like toluene, followed by the addition of thionyl chloride and then an alcohol to yield the corresponding ester. google.com This multi-step process allows for the stereoselective synthesis of the target compound. The final step often involves resolution using a chiral organic acid, such as D-mandelic acid, to isolate the desired (2R, 4R) isomer. google.com

Various catalytic systems have been explored to improve the efficiency and selectivity of pyridine hydrogenation. Rhodium-based catalysts, for example, have been shown to be effective for the transfer hydrogenation of pyridinium (B92312) salts, yielding not only fully saturated piperidines but also tetrahydropyridines in a chemoselective manner. dicp.ac.cn The choice of catalyst and reaction conditions is critical, especially when the pyridine ring is substituted with sensitive functional groups like esters. While some esters are tolerated, others can be challenging, and hydrodefluorination can be a side reaction when dealing with fluorinated pyridines. nih.gov

Table 1: Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Rhodium complex with iodide promoter | Quaternary pyridinium salts | Highly chemoselective transfer hydrogenation under mild conditions. dicp.ac.cn |

| Palladium on carbon | Fluorinated pyridines | Can lead to hydrodefluorination as a side reaction. nih.gov |

L-Aspartic Acid as a Chiral Pool Starting Material

The use of naturally occurring chiral molecules, or the "chiral pool," is a powerful strategy in asymmetric synthesis. L-aspartic acid, a readily available and inexpensive amino acid, serves as a versatile starting material for the enantioselective synthesis of various nitrogen-containing heterocycles, including piperidines. nih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

One application involves the synthesis of 3-alkoxy-4-arylpiperidine inhibitors of aspartic peptidases. nih.gov In this context, enantioselective syntheses of these piperidine analogues have been developed, demonstrating the utility of amino acid-derived precursors in constructing complex, biologically active molecules. nih.gov

A more direct route to substituted piperidines from L-aspartic acid has been demonstrated through the use of organometallic chemistry. For instance, organozinc reagents derived from L-aspartic acid can be used in copper-catalyzed reactions to produce enantiomerically enriched 2-substituted-5-methylenepiperidines. This methodology highlights the potential to create diverse piperidine structures by combining the chiral scaffold of L-aspartic acid with the versatility of organometallic transformations.

Radical Cyclization Strategies for Substituted Piperidines

Radical cyclization reactions have emerged as a powerful tool for the construction of cyclic systems, including the piperidine ring. acs.orgnih.gov These methods offer alternative pathways to traditional ionic cyclizations and can provide access to unique substitution patterns and stereochemical outcomes.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. acs.orgnih.govorganic-chemistry.org The stereochemical outcome of this cyclization is highly dependent on the radical initiator and trapping agent used. When tributyltin hydride is employed, the reaction typically yields trans-piperidines with diastereomeric ratios ranging from 3:1 to 6:1. nih.gov Remarkably, a significant enhancement in diastereoselectivity can be achieved by using tris(trimethylsilyl)silane, which can lead to diastereomeric ratios of up to 99:1 in some cases. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a route to 2,4,5-trisubstituted piperidines. nih.govbirmingham.ac.uk In these reactions, only two of the four possible diastereoisomers are typically observed, with diastereomeric ratios influenced by the nature of the radical stabilizing group. nih.gov For example, when the stabilizing group is vinyl or phenyl, diastereomeric ratios can range from 3:2 to 40:1. nih.gov

Table 2: Diastereoselectivity in Radical Cyclization for Piperidine Synthesis

| Precursor | Reagent | Product | Diastereomeric Ratio (trans:cis or major:minor) |

|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | 2,4-disubstituted piperidines | 3:1 to 6:1 nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-disubstituted piperidines | Up to 99:1 nih.gov |

Organometallic Chemistry in Piperidine Ring Construction

Organometallic chemistry offers a diverse and powerful toolkit for the stereoselective synthesis of substituted piperidines. Transition metal-catalyzed reactions, in particular, have enabled the development of novel and efficient methods for ring construction.

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines represents a key step in a three-step process to access a wide variety of enantioenriched 3-piperidines. acs.org This strategy involves the partial reduction of a pyridine, followed by the rhodium-catalyzed asymmetric carbometalation, and a final reduction step. This method has proven effective for the formal syntheses of clinically important molecules like Preclamol and Niraparib. acs.org

The use of organozinc reagents derived from amino acids, as mentioned earlier, is another significant application of organometallic chemistry in this field. These reagents can undergo copper-catalyzed reactions to form functionalized piperidines. For example, the reaction of β-amino organozinc reagents with allylic dichlorides, followed by cyclization, yields 5-methylenepiperidines. Subsequent hydrogenation of these intermediates provides access to 2,5-disubstituted piperidines.

Furthermore, palladium-catalyzed reactions, such as the formal [3+3] cycloaddition of activated aziridines with a palladium-trimethylenemethane complex, have been reported for the synthesis of functionalized piperidines. These organometallic approaches provide a high degree of control over the substitution pattern and stereochemistry of the resulting piperidine ring.

Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Aldolase (B8822740) enzymes, in particular, have been engineered to catalyze the asymmetric synthesis of nitrogen heterocycles, including piperidine derivatives, with excellent stereocontrol. dntb.gov.uaresearchgate.net

A two-step chemoenzymatic strategy has been developed that begins with a biocatalytic aldol (B89426) addition reaction. dntb.gov.ua Engineered variants of d-fructose-6-phosphate aldolase (FSA) from Escherichia coli or 2-deoxy-d-ribose-5-phosphate aldolase (DERA) from Thermotoga maritima are used to catalyze the aldol addition of aldehydes or simple ketones to N-Cbz-protected aminoaldehydes. dntb.gov.ua FSA is effective for the addition of various ketones, while DERA is more restricted to ethanal and propanone. dntb.gov.ua

The second step involves the intramolecular reductive amination of the aldol adducts. dntb.gov.ua This is typically achieved through hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. This sequence yields low-level oxygenated N-heterocyclic derivatives, including piperidines, with high stereoselectivities (96–98% enantiomeric excess and 97:3 diastereomeric ratio) and in isolated yields ranging from 35% to 79%. dntb.gov.ua This method provides a powerful route to functionalized piperidines with multiple stereocenters, starting from simple, achiral precursors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2R, 4R)-4-methyl-2-piperidinecarboxylic acid |

| 4-methyl-2-picolinic acid |

| D-mandelic acid |

| 3-alkoxy-4-arylpiperidines |

| 2-substituted-5-methylenepiperidines |

| 7-substituted-6-aza-8-bromooct-2-enoates |

| 2,4-disubstituted piperidines |

| 2,4,5-trisubstituted piperidines |

| 3-piperidines |

| Preclamol |

| Niraparib |

| 2,5-disubstituted piperidines |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2r,4r 2 Methylpiperidin 4 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2R,4R)-2-methylpiperidin-4-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced NMR techniques are crucial for confirming its specific stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons on the piperidine (B6355638) ring, the methyl group, and the hydroxyl group. The chemical shifts of the piperidine ring protons typically appear in the δ 1.2–2.8 ppm range. The methyl group attached to C-2 gives rise to a doublet, while the proton at C-4, bearing the hydroxyl group, appears as a multiplet. The hydroxyl and amine protons often present as broad singlets that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the presence of all six carbon atoms in the molecule. The carbon bearing the methyl group (C-2) and the carbon with the hydroxyl group (C-4) show distinct chemical shifts that are sensitive to their electronic environment.

Stereochemical Assignment: The (2R,4R) stereochemistry, which corresponds to a cis relationship between the methyl group at C-2 and the hydroxyl group at C-4, is confirmed through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. In the preferred chair conformation, both the methyl and hydroxyl groups occupy equatorial positions. This arrangement influences the dihedral angles between adjacent protons, which can be correlated to specific coupling constants (J-values). NOE experiments can show spatial proximity between the axial protons and the equatorial methyl and hydroxyl groups, further solidifying the cis assignment. For determining enantiomeric purity, chiral resolving agents can be employed to differentiate between the enantiomers in the NMR spectrum.

Table 1: Indicative NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

|---|---|---|---|---|

| ¹H | Methyl (C2-CH₃) | ~1.1 | Doublet | Correlates with H-2 |

| ¹H | Ring Protons (C3, C5, C6) | 1.2 - 2.8 | Multiplets | Coupling constants reveal axial/equatorial positions |

| ¹H | H-2 | ~2.5 - 2.8 | Multiplet | Shows correlation to methyl protons |

| ¹H | H-4 | ~3.5 - 3.8 | Multiplet | Position influenced by -OH group |

| ¹H | N-H | Variable (Broad) | Singlet | Disappears upon D₂O exchange |

| ¹H | O-H | Variable (Broad) | Singlet | Disappears upon D₂O exchange |

| ¹³C | C2-C H₃ | ~20-25 | Quartet | |

| ¹³C | C2 | ~55-60 | Doublet | |

| ¹³C | C3, C5 | ~30-40 | Triplets | |

| ¹³C | C4 | ~65-70 | Doublet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups within this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

IR Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. A medium intensity band in the 3300-3500 cm⁻¹ region corresponds to the N-H stretch of the secondary amine. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration provides a key identifier, typically appearing in the 1100-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While O-H and N-H stretches are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the piperidine ring are usually strong and well-defined, making it useful for analyzing the core structure. Comparing experimental spectra with results from quantum chemical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|

Computational Chemistry Studies on 2r,4r 2 Methylpiperidin 4 Ol and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of piperidine (B6355638) derivatives. These calculations allow for the prediction of various molecular properties that are key to understanding the reactivity of (2R,4R)-2-methylpiperidin-4-ol.

Detailed research findings from DFT calculations focus on several key areas:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. For the (2R,4R) isomer, this typically confirms a chair conformation with the methyl and hydroxyl groups in specific equatorial or axial positions to minimize steric strain.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. For piperidine derivatives, the nitrogen lone pair significantly influences the HOMO, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating their roles as sites for hydrogen bonding and reaction with electrophiles.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, chemical hardness (resistance to change in electron distribution), and the electrophilicity index.

These computational insights are invaluable for predicting how the molecule will interact with other reagents and for understanding its role as a building block in the synthesis of more complex molecules.

| Calculated Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The nitrogen lone pair and oxygen atom contribute significantly, indicating these are primary sites for reactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The distribution of the LUMO indicates sites susceptible to nucleophilic attack, though this is less common for this saturated heterocycle. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface. | Reveals electron-rich areas around the N and O atoms, predicting sites for hydrogen bonding and protonation. |

| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud. | A higher value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | Helps in comparing the electrophilic nature with other reagents. |

Conformational Analysis and Energy Landscapes of this compound

The piperidine ring is not planar and, much like cyclohexane, exists in various conformations, with the chair form being the most stable. The presence of substituents on the ring, as in this compound, leads to a complex conformational landscape with multiple possible chair, boat, and twist-boat forms.

Computational conformational analysis is used to determine the relative energies of these different conformers and the energy barriers between them. For substituted piperidines, the key is to establish the preferred orientation (axial or equatorial) of the substituents.

Chair Conformations: The (2R,4R) configuration dictates a cis relationship between the methyl and hydroxyl groups relative to the ring. The two primary chair conformations would be:

A diequatorial conformer, with both the C2-methyl group and the C4-hydroxyl group in equatorial positions. This is generally the most stable conformation as it minimizes sterically unfavorable 1,3-diaxial interactions.

A diaxial conformer, with both groups in axial positions. This conformation is typically higher in energy due to significant steric strain.

Influence of Substituents: Studies on analogous 4-substituted piperidines show that the conformational free energies are very similar to those of cyclohexanes. nih.gov However, in polar compounds, protonation of the nitrogen can stabilize the axial conformer. nih.gov

Energy Landscapes: By calculating the potential energy surface, computational models can map the low-energy pathways for interconversion between different conformations. While chair forms are predominant, some hindered piperidine derivatives have been shown to adopt boat conformations to alleviate strain. ias.ac.in Computational studies, often using molecular mechanics or DFT, can quantify the energy differences and predict the equilibrium populations of each conformer. nih.gov For fluorinated piperidines, a combination of electrostatic interactions, hyperconjugation, and solvation effects has been shown through computational analysis to influence conformational preferences, sometimes favoring an axial fluorine atom. researchgate.netd-nb.inforesearchgate.net

| Conformer | C2-Methyl Position | C4-Hydroxyl Position | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Chair 1 (cis) | Equatorial | Equatorial | 0 (Most Stable) | Minimal steric strain. |

| Chair 2 (cis) | Axial | Axial | > 3.0 | Significant 1,3-diaxial steric interactions. |

| Boat/Twist-Boat | - | - | Higher | Generally transition states or high-energy intermediates. |

Note: Relative energy values are illustrative and depend on the level of theory and solvent model used in the calculation.

In Silico Modeling of Reaction Mechanisms in Stereoselective Synthesis

Computational chemistry is an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. For the synthesis of a specific diastereomer like this compound, in silico modeling can elucidate the reaction mechanisms and rationalize the origins of stereocontrol.

Transition State Modeling: The stereochemical outcome of a reaction is determined at the transition state. By modeling the transition states for the formation of different possible stereoisomers, chemists can calculate their relative activation energies. The lowest-energy transition state corresponds to the major product formed. This approach is crucial for understanding stereoselective reductions, alkylations, and cyclization reactions used to synthesize substituted piperidines. rsc.org

Mechanism of Cyclization Reactions: Many syntheses of piperidines involve cyclization reactions. nih.gov For instance, computational models can be used to study intramolecular reactions where a precursor molecule folds into a specific conformation before the ring-closing step. These models can show how non-covalent interactions within the transition state assembly, such as hydrogen bonds or steric repulsion, guide the reactants to form the desired (2R,4R) product.

Rationalizing Stereoselectivity: A common route to 4-hydroxypiperidines is the stereoselective reduction of the corresponding piperidin-4-one. Computational modeling can simulate the approach of the hydride reagent (e.g., from NaBH₄) to the carbonyl face. The model can predict whether axial or equatorial attack is favored by analyzing the steric hindrance posed by existing substituents, such as the methyl group at the C2 position. The pre-existing chirality of the starting material influences the facial selectivity of the reduction, and modeling helps quantify this influence.

By providing a detailed picture of the transition state geometries and energies, in silico modeling allows chemists to refine reaction conditions, choose appropriate catalysts, and design more efficient and highly selective synthetic routes to valuable chiral building blocks like this compound. rsc.orgnih.gov

Biosynthetic Pathways and Enzymatic Transformations Involving Piperidine 4 Ol Derivatives

Discovery and Characterization of Cytochrome P450 Enzymes in (2R,4R)-2-methylpiperidin-4-ol Formation

Recent research has identified and characterized a novel cytochrome P450 enzyme, MaCYP71BG22, from mulberry leaves (Morus alba L.) that is directly involved in the formation of this compound. nih.gov This discovery was the result of transcriptome profiling of mulberry leaves, which revealed five CYP450 hydroxylase genes with a significant correlation to the content of 1-deoxynojirimycin (B1663644) (DNJ), a potent α-glucosidase inhibitor. nih.govujs.edu.cn

Functional characterization of the cloned MaCYP71BG22 gene demonstrated its specific catalytic activity in the stereoselective hydroxylation of (R)-2-methylpiperidine at the C4-position to yield this compound. nih.gov This was a pivotal finding, as the hydroxylation process in the DNJ biosynthetic pathway was previously not well understood. nih.gov The enzymatic activity of these cytochrome P450 enzymes is dependent on an electron transfer system provided by NADPH-cytochrome P450 reductases (MaCPRs). ujs.edu.cn The identification of these MaCPRs provides a more complete picture of the hydroxylation process in the biosynthesis of DNJ alkaloids. ujs.edu.cn

| Enzyme | Source Organism | Substrate | Product | Reference |

| MaCYP71BG22 | Morus alba L. (Mulberry) | (R)-2-methylpiperidine | This compound | nih.gov |

| MaCPRs | Morus alba L. (Mulberry) | NADPH | Electron transfer to CYP450s | ujs.edu.cn |

Stereoselective Hydroxylation Mechanisms in Natural Product Biosynthesis (e.g., 1-Deoxynojirimycin)

The biosynthesis of 1-deoxynojirimycin (DNJ) serves as a key example of stereoselective hydroxylation. The pathway begins with lysine, which is converted to 2-methylpiperidine. nih.govujs.edu.cn The crucial step, catalyzed by the cytochrome P450 enzyme MaCYP71BG22, is the stereoselective hydroxylation of (R)-2-methylpiperidine. nih.gov This hydroxylation occurs specifically at the C4-position, leading to the formation of this compound. nih.gov

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the introduction of an oxygen atom from molecular oxygen into a substrate, often with high regio- and stereoselectivity. researchgate.netfrontiersin.org The general mechanism involves the binding of the substrate to the enzyme, followed by the binding of molecular oxygen to the heme iron. mdpi.com A subsequent electron transfer generates a highly reactive iron-oxo species that performs the hydroxylation. mdpi.com In the case of MaCYP71BG22, this process ensures the correct stereochemistry at both the C2 and C4 positions of the piperidine (B6355638) ring, which is essential for the biological activity of the final product, DNJ. nih.gov

The stereoselectivity of these enzymatic reactions is a significant advantage over traditional chemical synthesis, which often produces a mixture of stereoisomers. researchgate.netaalto.fi

Enzymatic Engineering for Enhanced Production or Novel Biotransformations

The discovery and characterization of enzymes like MaCYP71BG22 open up possibilities for enzymatic engineering to improve the production of valuable compounds like DNJ and to create novel biotransformations. nih.govmdpi.com

One successful example of enhancing enzymatic efficiency involves the MaCYP71BG22 enzyme itself. Through structural-function analysis, a critical amino acid residue, G460, was identified. nih.gov Mutating this residue to glutamic acid (G460E) resulted in an enhanced catalytic efficiency of the enzyme. nih.gov This demonstrates the potential of site-directed mutagenesis to improve the performance of naturally occurring enzymes.

Furthermore, experiments involving the overexpression of MaCYP71BG22 in the hairy roots of mulberry led to an increased accumulation of DNJ. nih.gov Conversely, silencing the MaCYP71BG22 gene resulted in decreased DNJ production. nih.gov These findings highlight the potential of metabolic engineering in plants to boost the synthesis of desired natural products.

Applications of 2r,4r 2 Methylpiperidin 4 Ol As a Chiral Building Block

Utilization in the Asymmetric Synthesis of Complex Piperidine-Containing Molecules

The defined stereochemistry of (2R,4R)-2-methylpiperidin-4-ol makes it an excellent starting material or target in asymmetric synthesis, where the goal is to create specific stereoisomers of complex molecules. The piperidine (B6355638) ring is a prevalent heterocycle in numerous approved pharmaceuticals, making the stereocontrolled synthesis of its polysubstituted derivatives a significant focus of research. mdpi.comresearchgate.net

A notable strategy involves using chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol to construct highly functionalized zwitterionic bicyclic lactams. researchgate.netnih.gov These intermediates serve as scaffolds for the diastereoselective synthesis of complex piperidines. A key transformation in this methodology is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, which allows for the generation of multiple new stereogenic centers with high diastereoselectivity. researchgate.netnih.gov

This approach has been successfully utilized to demonstrate the stereocontrolled total synthesis of molecules such as cis-4-hydroxy-2-methyl piperidine and, more significantly, the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. researchgate.netnih.gov The synthesis of the latter compound, a complex pipecolic acid derivative, underscores the utility of building blocks with the this compound stereochemical pattern. The process involves a multi-step sequence starting from a bicyclic intermediate, which includes protection of the hydroxyl group, followed by a diastereoselective deprotonation and electrophilic quenching to install the carboxylic acid functionality. nih.gov

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of Zwitterionic Bicyclic Lactam | Intramolecular Corey–Chaykovsky Reaction | Creation of a key chiral intermediate with multiple stereocenters. researchgate.netnih.gov |

| 2 | Reduction of Amide and Hemiaminal | BH₃·DMS | Formation of the core cis-2-methyl-4-hydroxy piperidine ring. nih.gov |

| 3 | Functional Group Manipulation | Silyl (B83357) protection of the hydroxyl group | Preparation for the introduction of the carboxylic acid group. nih.gov |

| 4 | Endocyclic Carbonylation | Diastereoselective deprotonation-electrophilic quenching | Formation of the target pipecolic acid derivative. nih.gov |

Role in the Construction of Bioactive Scaffolds

The this compound scaffold is a key component in the architecture of various biologically active molecules. Its structural and chiral features are recognized for their potential to interact specifically with biological targets like enzymes and receptors, making it an important intermediate in medicinal chemistry.

Derivatives of this compound have been investigated for several therapeutic applications. It serves as a building block for:

Cholinesterase inhibitors , which are compounds with potential for treating neurodegenerative disorders such as Alzheimer's disease. smolecule.com

Anesthetics , with research indicating that certain derivatives possess local anesthetic properties. smolecule.com

Anticonvulsants , suggesting its utility in developing treatments for epilepsy. smolecule.com

A prominent example of its application is in the synthesis of the substance P (neurokinin-1 or NK-1) receptor antagonist L-733,060, a compound with a 2-substituted 3-hydroxypiperidine (B146073) core, which shares key structural motifs. beilstein-journals.org The 2-substituted hydroxypiperidine scaffold is also present in the natural product febrifugine, which has antimalarial properties. beilstein-journals.org Furthermore, chemoenzymatic strategies have been developed to produce this compound itself. One such method uses a fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variant to catalyze an aldol (B89426) reaction, followed by an intramolecular reductive amination to yield the target compound, highlighting its importance as a synthetic target for subsequent use in drug discovery. google.com

| Bioactive Scaffold Class | Potential Therapeutic Application | Reference |

|---|---|---|

| Cholinesterase Inhibitors | Alzheimer's Disease, Neurodegenerative Disorders | smolecule.com |

| Anesthetics | Pain Management | smolecule.com |

| Anticonvulsants | Epilepsy | smolecule.com |

| NK-1 Receptor Antagonists (e.g., L-733,060) | Various Neurological and Inflammatory Conditions | beilstein-journals.org |

| Febrifugine Analogs | Antimalarial, Antiprotozoal | beilstein-journals.org |

Development of Chiral Ligands and Auxiliaries Derived from this compound

The functional groups and defined stereochemistry of this compound make it an attractive platform for the development of chiral ligands and auxiliaries for asymmetric catalysis. smolecule.com The presence of both a secondary amine and a hydroxyl group allows it to function as a bidentate ligand, capable of coordinating to a metal center and creating a well-defined chiral environment. This is crucial for inducing enantioselectivity in a wide range of chemical transformations.

In combination with transition metals, derivatives of this compound can act as catalysts for stereoselective reactions, enabling the synthesis of specific stereoisomers of desired products. smolecule.com While the compound itself can act as a ligand, it can also be chemically modified to create more complex and tailored ligands. For instance, the nitrogen and oxygen atoms can be functionalized to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic activity and selectivity for a specific reaction, such as asymmetric hydrogenation. mdpi.comacs.org

The development of chiral ligands is a cornerstone of modern asymmetric synthesis, and piperidine-based structures are frequently employed. mdpi.com For example, chiral β-amino alcohols based on L-pipecolinic acid have been prepared and used as ligands in enantioselective additions to aldehydes. researchgate.net The structural rigidity and stereochemical information inherent in the this compound molecule make it a prime candidate for similar applications, serving as a chiral auxiliary that can direct the stereochemical outcome of a reaction and then be removed. beilstein-journals.orggoogle.com

Chemical Derivatization and Scaffold Modification of 2r,4r 2 Methylpiperidin 4 Ol

Synthesis of Novel Piperidine-4-ol Derivatives and Analogs

The generation of novel derivatives and analogs from (2R,4R)-2-methylpiperidin-4-ol is a cornerstone of its application in synthetic chemistry. These efforts aim to introduce new physicochemical properties and biological activities by systematically altering the parent structure.

The secondary amine and hydroxyl groups are the most accessible sites for derivatization. Reactions at these centers allow for the straightforward introduction of a wide variety of substituents, profoundly influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding.

Nitrogen Center (N-H): The nitrogen atom can be readily functionalized through several standard transformations. N-alkylation can be achieved by reacting the piperidine (B6355638) with alkyl halides, often in the presence of a non-nucleophilic base like potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) to scavenge the resulting acid. google.comresearchgate.net To prevent over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to an excess of the amine. researchgate.net Another powerful method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent to form N-alkyl derivatives. google.com Furthermore, N-acylation with acyl chlorides or anhydrides yields the corresponding amides, which can subsequently be reduced to the N-alkyl compounds if desired. google.com

Oxygen Center (O-H): The hydroxyl group can be targeted for O-alkylation to form ethers or O-acylation to form esters. Direct O-alkylation is typically performed using a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide, propargyl bromide). nih.gov The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often facilitating the reaction. nih.gov However, a significant challenge in the derivatization of this compound is achieving chemoselectivity between the N-H and O-H groups, as both are nucleophilic. Often, protection of the nitrogen atom (e.g., as a carbamate) is required before performing reactions at the hydroxyl group, followed by a deprotection step.

Table 1: Examples of Functionalization Reactions at N and O Centers

| Reaction Type | Reagents and Conditions | Derivative Formed | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylpiperidine | google.comresearchgate.net |

| Reductive Amination | Aldehyde/Ketone (R-CHO), Reducing Agent (e.g., NaBH(OAc)3) | N-Alkylpiperidine | google.com |

| N-Acylation | Acyl chloride (R-COCl), Base (e.g., Et3N) | N-Acylpiperidine (Amide) | google.com |

| O-Alkylation | 1. NaH; 2. Alkyl halide (R-Br), Solvent (e.g., THF) | O-Alkylpiperidine (Ether) | nih.gov |

Altering the piperidine ring itself by introducing substituents on the carbon framework or by modifying the ring structure provides a pathway to fundamentally different analogs. While direct C-H activation on the saturated piperidine ring is challenging, various synthetic strategies can build substituted piperidines from acyclic or alternative cyclic precursors.

One such strategy is the aza-Prins cyclization, which can generate highly substituted piperidines. For example, the reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like aluminum chloride (AlCl3), can yield a 2,4-disubstituted piperidine. organic-chemistry.org This method allows for the controlled installation of substituents at positions C2 and C4 of the piperidine core. organic-chemistry.org Modern cross-coupling reactions, though not demonstrated directly on this specific molecule, represent a powerful tool for late-stage functionalization. For instance, methods like the Liebeskind–Srogl cross-coupling have been used to introduce aryl groups at the C3 position of other N-heterocycles, showcasing a potential strategy for creating C3-substituted piperidine analogs. nih.gov

Table 2: Synthetic Methods for Ring-Substituted Piperidine Analogs

| Synthetic Method | Key Reagents | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyl compound, AlCl3 | trans-2-Substituted-4-halopiperidine | organic-chemistry.org |

| Liebeskind–Srogl Coupling | Thio-substituted heterocycle, Boronic acid, Pd catalyst | C3-Aryl substituted heterocycle | nih.gov |

Stereoisomeric Exploration of this compound Derivatives

The specific (2R,4R) stereochemistry is a defining feature of the title compound. The synthesis and exploration of its other stereoisomers—(2S,4S), (2R,4S), and (2S,4R)—and their derivatives are critical for understanding how stereochemistry impacts biological activity. Diastereoselective synthesis provides a powerful route to access these distinct isomers.

A notable approach involves the use of chiral precursors to guide the formation of specific stereocenters. For example, starting from the chiral building block (R)-(-)-2-phenylglycinol, it is possible to synthesize different stereoisomers of functionalized piperidines. Research has shown that acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol can be transformed into highly functionalized bicyclic lactams, which are versatile intermediates. organic-chemistry.org The key step in this transformation is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction. organic-chemistry.org This reaction involves the nucleophilic addition of an in-situ generated sulfur ylide to an enone or imine, followed by an intramolecular ring closure that expels a sulfur-based leaving group (like dimethyl sulfoxide) to form a three-membered ring. organic-chemistry.orgwikipedia.org By carefully designing the substrate, this cyclization can be controlled to produce specific diastereomers, which can then be converted into different piperidine isomers, such as (2S,4S)-2-methylpiperidin-4-ol or the more complex (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. organic-chemistry.org

Table 3: Examples of Stereoisomeric Piperidine Derivatives

| Compound | Key Synthetic Strategy | Precursor | Reference |

|---|---|---|---|

| (2S,4S)-2-methylpiperidin-4-ol | Diastereoselective synthesis via bicyclic lactam | Acyclic β-enaminoester from (R)-(-)-2-phenylglycinol | organic-chemistry.org |

| (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid | Intramolecular Corey-Chaykovsky reaction | Sulfonium (B1226848) salt derived from a β-enaminoester | organic-chemistry.org |

Structural Diversity through Cascade Reactions and Multicomponent Cyclizations

To rapidly access molecules with increased structural complexity, chemists are increasingly turning to cascade reactions and multicomponent cyclizations. These elegant and efficient processes combine multiple bond-forming events into a single synthetic operation, avoiding the need for isolation and purification of intermediates. This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. 20.210.105

Multicomponent Cyclizations: Multicomponent reactions (MCRs) bring together three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. A tandem reductive amination/intramolecular lactamization sequence provides a straightforward route to highly substituted γ-lactams from three simple components: a maleimide, an aldehyde, and a primary amine. nih.gov This one-pot process demonstrates how MCRs can rapidly generate libraries of structurally diverse heterocyclic compounds from readily available starting materials. nih.gov Such strategies offer a powerful means to expand beyond simple derivatives of this compound towards novel and diverse chemical scaffolds.

Table 4: Advanced Synthetic Reactions for Structural Diversity

| Reaction Type | Description | Key Features | Resulting Scaffold | Reference(s) |

|---|---|---|---|---|

| Cascade Reaction | Epimerization followed by intramolecular lactamization. | Base-promoted; requires N-protective group. | Bridged bicyclic lactam (e.g., Diazabicyclo[2.2.1]heptane) | |

| Multicomponent Reaction | One-pot reductive amination and subsequent lactamization. | Convergent; combines 3+ components. | Highly-substituted γ-lactam | nih.gov |

Emerging Research Perspectives and Future Directions in 2r,4r 2 Methylpiperidin 4 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like (2R,4R)-2-methylpiperidin-4-ol is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing by providing enhanced control over reaction parameters, improving safety, and enabling high-throughput screening and optimization. nih.govchemspeed.com

Automated synthesis platforms can perform the entire workflow of chemical synthesis, from reagent dispensing to reaction, work-up, and analysis, with minimal human intervention. sigmaaldrich.comnih.gov Systems like the Automated High-Throughput Platform Suite (ATLAS) at Imperial College London feature modular components for handling liquids and solids, parallel reaction blocks with precise temperature and pressure control (-20 to 250 °C, up to 90 bar), and integrated purification and analysis capabilities. imperial.ac.uk Such platforms are ideal for systematically optimizing the complex, multi-step syntheses often required for chiral piperidines. nih.govnews-medical.net

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, is particularly well-suited for piperidine (B6355638) synthesis. A study on the α-methylation of pyridines to form 2-methylpyridines—key precursors for compounds like this compound—demonstrated the superiority of a continuous flow setup. nih.gov The process achieved high selectivity and yield in significantly shorter reaction times compared to batch methods, while also enhancing safety and reducing waste by eliminating work-up procedures. nih.gov The integration of these automated and flow-based approaches represents a powerful strategy for accelerating the discovery and development of novel piperidine-based molecules.

Table 1: Comparison of Synthesis Methodologies for Piperidine Derivatives

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous, step-by-step | Continuous, integrated process nih.gov |

| Reaction Time | Often long (12-24 hours) | Significantly shorter nih.gov |

| Safety | Higher risk with exothermic reactions | Enhanced safety, better heat exchange nih.gov |

| Control | Limited control over parameters | Precise control of temperature, pressure, time imperial.ac.uk |

| Waste Generation | Higher, requires extensive work-up | Reduced waste, often no work-up needed nih.gov |

| Scalability | Can be challenging | More straightforward to scale up |

| Application | Standard laboratory synthesis | High-throughput screening, process development chemspeed.com |

Sustainable and Green Chemistry Approaches to this compound Production

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. nih.gov This involves designing chemical processes that are less hazardous, prevent waste, use renewable feedstocks, and are energy efficient. nih.govnih.gov The synthesis of this compound and other piperidine derivatives is an active area for the application of these principles. nih.govajchem-a.com

Key strategies in green piperidine synthesis include:

Use of Non-Toxic and Recyclable Catalysts: Researchers are moving away from expensive and toxic heavy metal catalysts like palladium. news-medical.net Recent developments include the use of heterogeneous catalysts such as nickel silicide for the hydrogenation of pyridines and robust magnetic nanocatalysts that can be easily recovered and reused multiple times without losing activity. nih.govresearchgate.net

Environmentally Benign Solvents and Reagents: A major focus is the replacement of hazardous solvents and reagents. nih.gov This includes water-initiated processes and solvent-free reactions, which significantly reduce organic waste. nih.govajchem-a.com For instance, one green method uses methanol (B129727) as a methylating agent instead of highly toxic dimethyl sulfate (B86663) or methyl iodide. nih.gov Another innovative approach uses concentrated solar radiation as a clean energy source and natural, biodegradable catalysts like lemon juice for the synthesis of related heterocyclic compounds. nih.gov

Atom Economy and Process Efficiency: Modern synthetic routes are designed to maximize the incorporation of starting materials into the final product, a concept known as atom economy. nih.gov A novel two-step modular process combining biocatalytic oxidation with nickel electrocatalysis dramatically simplifies piperidine synthesis, reducing the number of steps from as many as 17 down to just 2-5, which drastically improves efficiency and reduces waste. news-medical.net

These green chemistry approaches are crucial for the sustainable industrial-scale production of this compound, minimizing environmental impact while improving safety and cost-effectiveness.

Table 2: Overview of Green Chemistry Strategies in Piperidine Synthesis

| Strategy | Example | Key Advantage(s) |

|---|---|---|

| Recyclable Catalysis | Magnetic Nanoparticles (e.g., MNPs@CNF@ATSM–Co(ii)) researchgate.net | Easily recovered via magnetic separation; reusable for multiple cycles without loss of activity. researchgate.net |

| Renewable Energy & Catalysts | Concentrated Solar Radiation & Lemon Juice nih.gov | Utilizes clean energy; employs a biodegradable, non-toxic natural catalyst. nih.gov |

| Efficient Process Design | Biocatalytic C-H Oxidation & Radical Cross-Coupling news-medical.net | Reduces a 7-17 step process to 2-5 steps; avoids costly and toxic precious metals. news-medical.net |

| Greener Reagents | Methanol as a methylating agent nih.gov | Replaces highly toxic reagents like dimethyl sulfate and methyl iodide. nih.gov |

| Continuous Flow Synthesis | Flow chemistry for pyridine (B92270) precursor synthesis nih.gov | Reduces waste, eliminates work-up, improves safety and energy efficiency. nih.gov |

Advanced Materials Science Applications of Piperidine Scaffolds beyond Pharmaceutical Intermediates

While the piperidine scaffold is a cornerstone of drug discovery, its unique structural and chemical properties are finding new applications in advanced materials science. nih.govresearchgate.net The ability of the piperidine ring to impart specific conformational constraints and engage in various interactions makes it a valuable component in the design of functional materials. researchgate.netrsc.org

One significant application is in the creation of bioactive polymer films . Researchers have successfully synthesized piperidine-based sodium alginate/poly(vinyl alcohol) films. nih.gov These films, incorporating 3-oxo-3-(piperidin-1-yl)propanenitrile, exhibit smooth, homogenous surfaces and promising antimicrobial activity. nih.gov Such materials have potential applications in controlled drug release systems and as bioactive coatings to combat microbial infections. nih.gov

Another key area is in catalysis for sustainable polymers . Piperidine-based ligands have been used to create magnesium (Mg(II)) and zinc (Zn(II)) complexes that are effective catalysts for the ring-opening polymerization of rac-lactide. rsc.org This process produces polylactic acid (PLA), a biodegradable and biocompatible polymer used as a sustainable alternative to petroleum-based plastics. The zinc-based complexes, in particular, demonstrated high activity and controlled polymerization characteristics. rsc.org

The structural diversity of piperidine derivatives is also being leveraged to create vast libraries of three-dimensional molecular fragments. nih.gov Analysis of these fragments shows they possess suitable properties for use in fragment-based discovery programs, not just for drugs, but potentially for designing new materials with tailored electronic and conformational properties. researchgate.netnih.gov These developments highlight the expanding role of piperidine chemistry, moving beyond its traditional pharmaceutical focus into the realm of advanced and sustainable materials.

Table 3: Applications of Piperidine Scaffolds in Materials Science

| Application Area | Material Composition | Function and Significance |

|---|---|---|

| Bioactive Films | Piperidine-based sodium alginate/poly(vinyl alcohol) films nih.gov | Exhibits antimicrobial properties; potential for controlled drug delivery and bioactive coatings. nih.gov |

| Polymerization Catalysis | Magnesium and Zinc complexes with 2-(aminomethyl)piperidine-based ligands rsc.org | Catalyzes the formation of Polylactic Acid (PLA), a key biodegradable polymer. rsc.org |

| Advanced Molecular Scaffolds | Libraries of diverse regio- and diastereoisomers of substituted piperidines nih.gov | Serves as 3D building blocks for designing novel functional molecules and materials. nih.gov |

常见问题

Q. What are the recommended synthetic routes for (2R,4R)-2-methylpiperidin-4-ol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves chiral resolution or asymmetric synthesis. For example, enantioselective reduction of ketone intermediates using catalysts like BINAP-Ru complexes can yield the desired stereoisomer. Hydrolysis of protected intermediates (e.g., methyl esters) under basic conditions in solvents like THF or DMF may also be employed, as seen in similar piperidine derivatives . To confirm stereochemical purity, use chiral HPLC or polarimetry alongside - and -NMR to detect diastereomeric splitting .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR : Identify hydroxyl (3200–3600 cm) and piperidine ring vibrations (C-N stretch ~1100 cm).

- NMR : -NMR can resolve axial/equatorial proton environments (e.g., C2 and C4 methyl groups at δ 1.2–1.5 ppm). -NMR distinguishes chiral centers via splitting patterns.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation pathways.

Computational validation using DFT (e.g., Gaussian or ORCA) can predict vibrational modes and NMR shifts for comparison .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS H315/H319). Work in a fume hood to minimize inhalation (H335) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,4R vs. 2S,4S) impact the biological activity of piperidine derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to compare binding affinities of enantiomers to target proteins (e.g., kinases or GPCRs). Validate with in vitro assays:

- Example : In a study on benzoylpiperidine derivatives, the (R,R)-configuration showed 10-fold higher inhibitory activity against a kinase target compared to (S,S) due to optimized hydrogen bonding .

Cross-reference crystallographic data (SHELX-refined structures) to correlate activity with 3D conformation .

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

- Methodological Answer :

- Step 1 : Standardize solvent systems (e.g., use USP-grade DMSO or water pre-purged with CO).

- Step 2 : Perform dynamic light scattering (DLS) to detect aggregation.

- Step 3 : Validate with shake-flask method at controlled pH (e.g., 7.4 for physiological relevance).

Discrepancies often arise from impurities or polymorphic forms; use DSC/TGA to assess crystallinity .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodological Answer :

- Phase I Metabolism : Simulate cytochrome P450 interactions using StarDrop or MetaSite. Key sites: hydroxyl group (C4) and methyl substituent (C2).

- Phase II Metabolism : Predict glucuronidation using machine learning tools like ADMET Predictor.

Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。